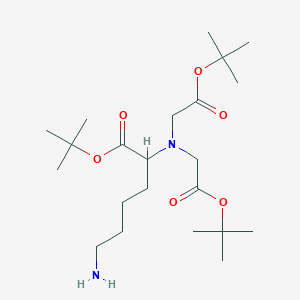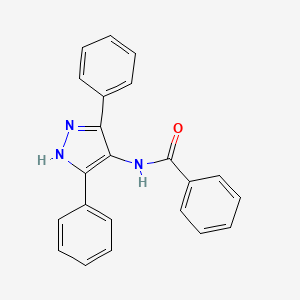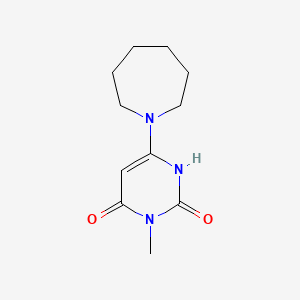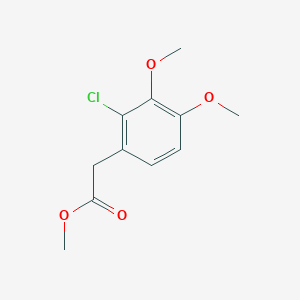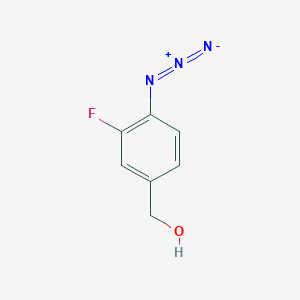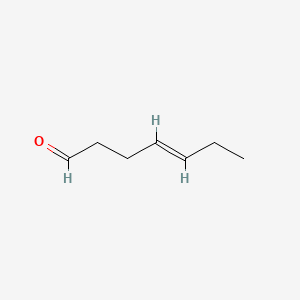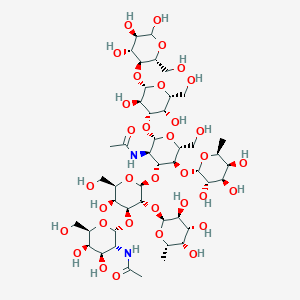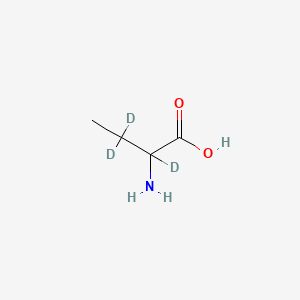
trans-2-(2-Ethylphenyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(2-Ethylphenyl)cyclopentanol: is an organic compound with the molecular formula C13H18O It is a cyclopentanol derivative where the hydroxyl group is attached to the second carbon of the cyclopentane ring, and an ethylphenyl group is attached to the same carbon in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Ethylphenyl)cyclopentanol typically involves the use of Grignard reagents. One common method includes the reaction of cyclopentene oxide with a Grignard reagent derived from 2-ethylphenylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(2-Ethylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 2-(2-ethylphenyl)cyclopentanone.
Reduction: Formation of 2-(2-ethylphenyl)cyclopentane.
Substitution: Formation of 2-(2-ethylphenyl)cyclopentyl chloride.
Scientific Research Applications
Chemistry: In organic synthesis, trans-2-(2-Ethylphenyl)cyclopentanol can be used as an intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its structural properties may make it suitable for use in the development of polymers and resins.
Mechanism of Action
The mechanism of action for trans-2-(2-Ethylphenyl)cyclopentanol would depend on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, while the ethylphenyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- trans-2-(4-Ethylphenyl)cyclopentanol
- trans-2-(4-Dimethylaminophenyl)cyclopentanol
- 1-(2-Aminoethyl)cyclopentanol
Comparison: Compared to its analogs, trans-2-(2-Ethylphenyl)cyclopentanol is unique due to the position and configuration of the ethylphenyl group.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(2-ethylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-2-10-6-3-4-7-11(10)12-8-5-9-13(12)14/h3-4,6-7,12-14H,2,5,8-9H2,1H3 |
InChI Key |
HPMFTPFDSMPWNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
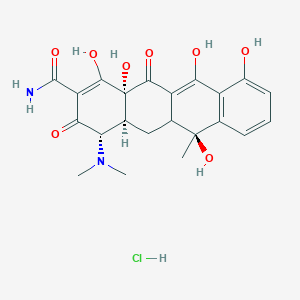
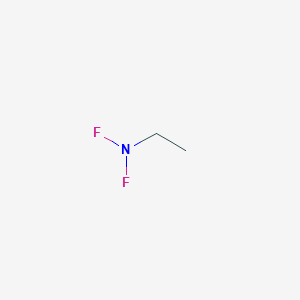
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
